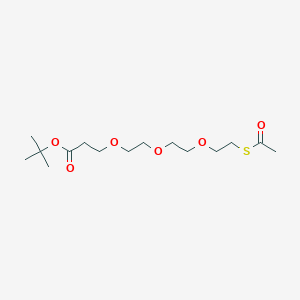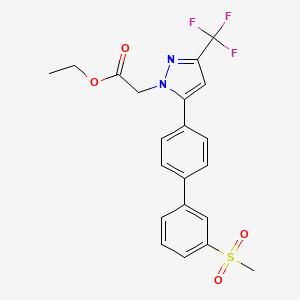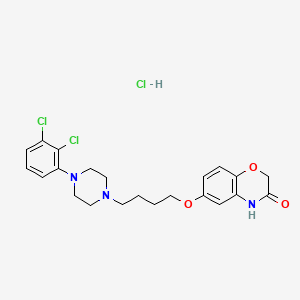
S-acetyl-PEG3-t-butyl ester
Overview
Description
“S-acetyl-PEG3-t-butyl ester” is a PEG linker containing a sulfur acetyl group and a t-butyl ester . The sulfur acetyl group can be deprotected to form a thiol group, and the t-butyl ester can be removed under acidic conditions . The hydrophilic PEG linker increases the water solubility of compounds in aqueous media .
Molecular Structure Analysis
“this compound” contains a total of 49 bonds; 21 non-H bonds, 2 multiple bonds, 15 rotatable bonds, 2 double bonds, 1 aliphatic ester, 1 aliphatic thioester, and 3 aliphatic ethers . The molecular weight of “this compound” is 336.5 g/mol .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 336.5 g/mol . It contains a sulfur acetyl group and a t-butyl ester .Scientific Research Applications
Polymer Modification and Properties
- S-acetyl-PEG3-t-butyl ester is utilized in the modification of polymers. For instance, poly(ethyleneglycol) (PEG) variants, including those with similar structural components to this compound, are used to plasticize poly(L-lactic acid) (PLA). These modifications impact the thermal and mechanical properties of the polymer, such as lowering the glass transition temperature and altering mechanical properties like tensile strength and elongation at break (Baiardo et al., 2003).
Synthetic Methods in Organic Chemistry
- In organic synthesis, related compounds to this compound are used as protecting groups for hydroxy amino acids. These methods involve using aceto-acetyl groups for protecting the hydroxyl group of hydroxy amino acids, demonstrating the versatility and utility of such esters in complex organic synthesis (Kinoshita et al., 1979).
Application in Energy Storage and Battery Technology
- Compounds structurally similar to this compound are being explored in the context of energy storage, particularly in lithium-sulfur batteries. For instance, the use of ester-rich groups in copolymer electrolytes aids in the dynamic-reversible adsorption of lithium polysulfides, which is crucial for improving the performance and stability of these batteries (Cai et al., 2019).
Biotechnological and Biomedical Applications
- In biotechnology, this compound-like compounds are used in the engineering of microorganisms for the production of esters. This includes the modification of Saccharomyces cerevisiae for the production of medium branched-chain esters, which have various industrial applications including biofuel production (Yuan et al., 2016).
- In medicinal chemistry, derivatives of this compound are linked to potent α4 integrin inhibitors using Mitsunobu reactions. These PEG derivatives are then used as effective α4 integrin inhibitors with sustained levels and bioactivity in vivo, demonstrating their potential in therapeutic applications (Smith et al., 2013).
Biochemical Analysis
Biochemical Properties
S-acetyl-PEG3-t-butyl ester plays a significant role in biochemical reactions, particularly in the field of proteomics. It acts as a PEG linker, facilitating the conjugation of various biomolecules. The sulfur acetyl group can be deprotected to form a thiol group, which can then interact with cysteine residues in proteins, forming stable thioether bonds. This interaction is crucial for the modification and stabilization of proteins .
Cellular Effects
This compound influences various cellular processes due to its ability to modify proteins. By forming stable thioether bonds with cysteine residues, it can alter protein function and stability. This modification can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, the increased water solubility provided by the PEG linker can enhance the bioavailability of modified proteins, thereby influencing cellular functions .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cysteine residues in proteins. The sulfur acetyl group is deprotected to form a thiol group, which then forms a stable thioether bond with the cysteine residue. This modification can lead to changes in protein conformation, stability, and function. Additionally, the removal of the t-butyl ester under acidic conditions can further facilitate the conjugation process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is known for its stability under standard storage conditions, typically at -20°C. Its stability can be affected by prolonged exposure to acidic or basic conditions, leading to degradation. Long-term studies have shown that the compound can maintain its functionality for extended periods when stored properly .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower dosages, the compound is generally well-tolerated and can effectively modify proteins without causing significant adverse effects. At higher dosages, there may be toxic or adverse effects, including potential impacts on liver and kidney function. It is crucial to determine the optimal dosage to balance efficacy and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways, primarily through its interaction with cysteine residues in proteins. The formation of stable thioether bonds can influence metabolic flux and metabolite levels. Additionally, the increased water solubility provided by the PEG linker can enhance the distribution and bioavailability of modified proteins, thereby affecting metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. The hydrophilic nature of the PEG linker facilitates its distribution in aqueous environments, enhancing its localization and accumulation in specific cellular compartments. This property is particularly useful in targeted drug delivery and protein therapeutics .
Subcellular Localization
This compound exhibits specific subcellular localization due to its interaction with cysteine residues in proteins. The formation of stable thioether bonds can direct the compound to specific compartments or organelles, influencing its activity and function. Additionally, post-translational modifications and targeting signals can further enhance its localization to desired subcellular regions .
properties
IUPAC Name |
tert-butyl 3-[2-[2-(2-acetylsulfanylethoxy)ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O6S/c1-13(16)22-12-11-20-10-9-19-8-7-18-6-5-14(17)21-15(2,3)4/h5-12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTUABWSFWXGORZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SCCOCCOCCOCCC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901146400 | |
| Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901146400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1818294-27-7 | |
| Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1818294-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10-Trioxa-13-thiapentadecanoic acid, 14-oxo-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901146400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![[2-[4-(4-fluorophenyl)-5-pyridin-4-yl-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone;methanesulfonic acid](/img/structure/B610572.png)
![[2-[5-[2-(cyclopropylamino)pyrimidin-4-yl]-4-(4-fluorophenyl)-1H-imidazol-2-yl]-5-methyl-1,3-dioxan-5-yl]-morpholin-4-ylmethanone](/img/structure/B610573.png)

![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)
![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)

